molecular formula C11H8N4O B1617455 4-(1H-imidazol-2-yl)phthalazin-1(2H)-one CAS No. 57594-20-4

4-(1H-imidazol-2-yl)phthalazin-1(2H)-one

Cat. No.: B1617455
CAS No.: 57594-20-4
M. Wt: 212.21 g/mol
InChI Key: RSHQKXIMSDPOBI-UHFFFAOYSA-N
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Description

4-(1H-imidazol-2-yl)phthalazin-1(2H)-one is a heterocyclic compound that features both imidazole and phthalazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-2-yl)phthalazin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then further reacted with imidazole under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-2-yl)phthalazin-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

4-(1H-imidazol-2-yl)phthalazin-1(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-2-yl)phthalazin-1(2H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-imidazol-2-yl)phthalazin-1(2H)-one: Unique due to the presence of both imidazole and phthalazine rings.

    Phthalazinone: Lacks the imidazole ring, making it less versatile in terms of chemical reactivity.

    Imidazole derivatives: Generally simpler structures without the phthalazine moiety.

Uniqueness

This compound is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(1H-imidazol-2-yl)-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-11-8-4-2-1-3-7(8)9(14-15-11)10-12-5-6-13-10/h1-6H,(H,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHQKXIMSDPOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=NC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80419818
Record name 4-(1H-imidazol-2-yl)phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57594-20-4
Record name 4-(1H-imidazol-2-yl)phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80419818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1H-imidazol-2-yl)phthalazin-1(2H)-one
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4-(1H-imidazol-2-yl)phthalazin-1(2H)-one
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Reactant of Route 6
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